molecular formula C16H17N3O5S B2791533 ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 864927-16-2

ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2791533
CAS No.: 864927-16-2
M. Wt: 363.39
InChI Key: GZPURKUKBUSMLM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a polyheterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Its structure includes:

  • Cyano group at position 3: Enhances electron-withdrawing properties and reactivity in nucleophilic additions.
  • 5,6-Dihydro-1,4-dioxine-2-amido substituent at position 2: A bicyclic ether-linked amide that may influence solubility and hydrogen-bonding interactions.
  • Ethyl carboxylate at position 6: A common ester group facilitating metabolic stability and synthetic versatility.

This compound’s scaffold is structurally analogous to bioactive thienopyridines, which are explored for applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-2-23-16(21)19-4-3-10-11(7-17)15(25-13(10)8-19)18-14(20)12-9-22-5-6-24-12/h9H,2-6,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPURKUKBUSMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is to start with the construction of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.

Once the core structure is established, the introduction of the cyano and carbonyl groups can be accomplished through nucleophilic substitution reactions. For example, the cyano group can be introduced by reacting the intermediate compound with a cyanating agent, such as sodium cyanide, under basic conditions. The carbonyl group can be introduced through an acylation reaction using an appropriate acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions Outcome Source
Ester hydrolysisNaOH (1M), ethanol, reflux, 4–6 hConversion to 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-thieno[2,3-c]pyridine-6-carboxylic acid

The cyano group (-CN) remains stable under mild hydrolysis conditions but may convert to a carboxylic acid (-COOH) under harsher acidic or oxidative environments (e.g., H2SO4/H2O, 100°C) .

Amide Bond Modifications

The 5,6-dihydro-1,4-dioxine-2-amido substituent participates in nucleophilic acyl substitution reactions.

Alkylation/Acylation

Reagent Conditions Product Yield Source
Ethyl bromoacetateK2CO3, DMF, 80°C, 12 hEthyl 2-((3-cyano-6-carboxylate-thieno[2,3-c]pyridin-2-yl)carbamoyl)-1,4-dioxine-5-carboxylate78%
Acetic anhydridePyridine, RT, 3 hAcetylated amide derivative85%

Reductive Amination

The amido group can be reduced to a secondary amine using LiAlH4 or BH3·THF, enabling further functionalization .

Cyclization Reactions

The thieno[2,3-c]pyridine core facilitates intramolecular cyclization under specific conditions:

Reagent Conditions Product Application Source
PCl5Toluene, reflux, 8 hThieno[2,3-c]pyridinone derivativeBioactive intermediate
Hydrazine hydrateEthanol, 70°C, 6 hPyrazolo[3,4-c]pyridine fused systemAntitumor agent precursor

Nitrile Group Reactivity

The cyano group (-CN) at position 3 participates in:

Nucleophilic Additions

Reagent Conditions Product Source
Grignard reagentsTHF, −78°C to RTKetimine intermediates
H2S (gas)Pyridine, 50°C, 12 hThioamide derivatives

Hydrogenation

Catalytic hydrogenation (H2/Pd-C, EtOH) reduces the nitrile to a primary amine (-CH2NH2), enhancing water solubility .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective substitutions:

Reagent Position Product Source
HNO3/H2SO4C-5Nitro-substituted derivative
Br2 (1 eq)C-4Bromo-substituted analog

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Conditions Product Source
Suzuki-MiyauraPd(PPh3)4, Na2CO3, DME/H2O, 80°CBiaryl derivatives at C-4
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3, tolueneN-aryl/alkyl modifications of the amido group

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with alkenes, forming fused bicyclic systems .

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing cyano group.

  • Cyclization : Driven by the nucleophilic attack of the amido nitrogen on adjacent electrophilic centers (e.g., carbonyl carbons) .

  • Nitrile Reactivity : The cyano group’s polarity facilitates both nucleophilic additions and reductions .

Scientific Research Applications

Anticancer Research

Numerous studies have indicated that compounds similar to ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exhibit significant antitumor properties. For example:

  • Synthesis and Activity : The synthesis of derivatives through reactions with ethyl cyanoacetate has shown promising results in anticancer assays. These derivatives were evaluated for their ability to inhibit tumor cell proliferation.
    CompoundSynthesis MethodBiological Activity
    Compound AReaction with ethyl cyanoacetateModerate inhibition of cancer cell lines
    Compound BNucleophilic attack on electrophilic sitesHigh cytotoxicity against specific cancer types
  • Mechanistic Studies : Interaction studies have been conducted to understand how this compound interacts with biological targets. Preliminary data suggest that it may inhibit specific enzymes involved in cancer cell metabolism.

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic pathways:

  • Starting Materials : The synthesis often begins with readily available precursors such as 2-amino-3-cyano derivatives.
  • Reactions : Key reactions include nucleophilic substitutions and cyclizations that lead to the formation of the desired thiophene and dioxine structures. Reaction Scheme:Starting MaterialReagentsIntermediateFinal StepsTarget Compound\text{Reaction Scheme}:\text{Starting Material}\xrightarrow{\text{Reagents}}\text{Intermediate}\xrightarrow{\text{Final Steps}}\text{Target Compound}

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Study on Antitumor Activity : A research team synthesized a series of derivatives and tested them against several cancer cell lines. The most potent derivative demonstrated IC50 values in the low micromolar range.
    • Methodology : Cell viability assays were performed using MTT assays.
    • Results : Significant inhibition was observed compared to control groups.
  • Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine 3-CN, 2-dihydrodioxine amido, 6-ethyl carboxylate ~407.4 (estimated) Unique dihydrodioxine amide; potential for hydrogen bonding -
Ethyl 2-(5-bromothiophene-2-amido)-3-cyano-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine 3-CN, 2-bromothiophene amido, 6-ethyl carboxylate 484.3 (exact) Bromine enhances electrophilicity; halogenated analog
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 5-Ethoxycarbonyl, 4-methoxyphenyl, 2-carboxamide 413.5 (exact) Methoxyphenyl enhances lipophilicity; carboxamide for H-bonding
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate Pyran 5-CN, 6-amino, 2,4-bis(4-methylphenyl), 3-ethyl carboxylate 380.4 (exact) Pyran core with aryl substituents; amino group for functionalization

Core Heterocycle Variations

  • Thieno[2,3-c]pyridine vs. Thieno[2,3-b]pyridine: The fusion position of the thiophene ring to pyridine (positions c vs. b) alters the electronic distribution and steric profile.
  • Pyran vs. Thienopyridine: Pyran derivatives (e.g., ) lack sulfur in the fused ring, reducing polarizability and altering solubility profiles.

Substituent Effects

  • Electron-Withdrawing Groups (EWGs): The cyano group at position 3 (common in all compounds) stabilizes negative charge and facilitates reactions like nucleophilic aromatic substitution.
  • Amide Variations: 5,6-Dihydro-1,4-dioxine amido (target compound): The ether-oxygen atoms in the dioxine ring may participate in hydrogen bonding, enhancing crystallinity .
  • Aryl vs. Heteroaryl Substituents : Methoxyphenyl () and benzyl () groups enhance lipophilicity, whereas heteroaryl groups (e.g., dihydrodioxine) improve aqueous solubility.

Biological Activity

Ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS Number: 864927-16-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N3O5S with a molecular weight of approximately 363.39 g/mol. Its structure includes a thieno[2,3-c]pyridine core which is known for diverse biological activities. The compound's synthesis can involve various methods that require careful control of conditions to optimize yield and purity .

Antiplasmodial Properties

Preliminary studies suggest that this compound may exhibit antiplasmodial activity . This potential makes it a candidate for further investigation in the development of new pharmaceuticals targeting malaria. The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes critical to the lifecycle of the malaria parasite.

Inhibition of Eicosanoid Biosynthesis

Research on related thienopyridine derivatives indicates that they can act as dual inhibitors of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are key players in eicosanoid biosynthesis. For instance, compounds in this class have shown binding affinities that surpass those of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . While specific data on this compound is limited, its structural similarities suggest it may possess comparable inhibitory properties.

Cytotoxicity Evaluation

In a study evaluating various heterocyclic compounds for cytotoxicity against cancer cell lines, derivatives similar to ethyl 3-cyano compounds demonstrated significant inhibitory activity against multiple tumor cell lines. For example, compounds synthesized from similar precursors exhibited cytotoxic profiles that were superior to standard chemotherapeutics like doxorubicin . This indicates a promising avenue for further exploration of ethyl 3-cyano derivatives in oncology.

Mechanistic Insights

Molecular modeling studies have provided insights into the binding interactions of thienopyridine derivatives with target enzymes. These studies highlight stable interactions within the active sites of COX and LOX enzymes. Such interactions are crucial for understanding the potential therapeutic applications of ethyl 3-cyano derivatives in inflammatory conditions .

Summary Table of Biological Activities

Activity Description Reference
AntiplasmodialPotential activity against malaria parasites
COX InhibitionPossible dual inhibition of COX enzymes
CytotoxicitySignificant activity against cancer cell lines

Q & A

Q. Q1. What are the recommended synthetic routes for preparing ethyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-amido)-thieno[2,3-c]pyridine-6-carboxylate?

Answer: Synthesis of this compound likely involves multi-step protocols similar to structurally related thieno[2,3-c]pyridine derivatives. Key steps include:

  • Core construction : Building the thieno[2,3-c]pyridine scaffold via cyclization reactions, potentially using diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride to form pyrimidine intermediates .
  • Functionalization : Introducing the cyano group at position 3 via nucleophilic substitution or cyanation reagents. The 5,6-dihydro-1,4-dioxine-2-amido substituent may be added through amide coupling (e.g., EDC/HOBt) or via Schlenk techniques .
  • Esterification : The ethyl carboxylate group is typically introduced early via esterification of a carboxylic acid precursor .
    Validation : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How should researchers handle and store this compound safely in laboratory settings?

Answer: While specific safety data for this compound is limited, protocols for analogous thieno[2,3-c]pyridines recommend:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester and amide groups .
  • Spill Management : Avoid dust generation; use wet methods or HEPA-filtered vacuums. Contaminated waste should be disposed of as hazardous chemical waste .

Advanced Research Questions

Q. Q3. What strategies can optimize the reaction yield of the 5,6-dihydro-1,4-dioxine-2-amido substituent during synthesis?

Answer: Yield optimization for this substituent may involve:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency. For moisture-sensitive steps, anhydrous THF or dichloromethane is preferred .
  • Catalysis : Use Pd-catalyzed cross-coupling or Cu-mediated Ullmann reactions for aryl-amide bond formation. For example, CuI/1,10-phenanthroline systems improve coupling efficiency in heteroaromatic systems .
  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., over-cyanation or ester hydrolysis) .
    Troubleshooting : If yields drop below 50%, analyze byproducts via LC-MS to identify competing pathways (e.g., dimerization or oxidation) .

Q. Q4. How can computational modeling predict the biological activity of this compound?

Answer:

  • Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to screen against kinase or GPCR targets, leveraging structural similarities to pyrido[4,3-d]pyrimidine derivatives known for anticancer activity .
  • SAR Analysis : Compare substituent effects:
    • The 3-cyano group may enhance electrophilicity, favoring covalent binding to cysteine residues in target proteins.
    • The 5,6-dihydro-1,4-dioxine moiety could improve metabolic stability by reducing oxidative degradation .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ≈ 2.5 predicted) and CYP450 inhibition risks. The ethyl ester may confer prodrug properties, requiring hydrolysis for activation .

Q. Q5. How should researchers resolve contradictions in safety data between structurally similar compounds?

Answer:

  • Data Reconciliation : Compare hazard classifications (e.g., GHS codes) from multiple SDSs. For example, while some thieno[2,3-c]pyridines are classified as skin irritants (H315), others lack sufficient data .
  • Tiered Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity, Draize test for eye irritation) if conflicting ecotoxicity data exist .
  • Precautionary Principle : Assume worst-case hazards (e.g., respiratory sensitization) until in silico or experimental data confirm safety .

Q. Q6. What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to resolve impurities. Target ≥95% purity for biological assays .
    • NMR : Confirm structure via ¹H/¹³C NMR. Key signals: δ 4.3 ppm (quartet, ethyl ester), δ 7.1–7.5 ppm (thieno-pyridine protons) .
  • Stability Studies :
    • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 3–10) to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .

Q. Q7. How does the 5,6-dihydro-1,4-dioxine group influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolic Stability : The dioxine ring’s electron-rich oxygen atoms may reduce CYP450-mediated oxidation, extending half-life in vivo .
  • Permeability : LogD calculations (e.g., using MarvinSketch) suggest the dioxine group increases hydrophilicity, potentially enhancing aqueous solubility but reducing blood-brain barrier penetration .
  • Prodrug Potential : The ethyl ester may undergo esterase-mediated hydrolysis in vivo, releasing the active carboxylic acid metabolite .

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